molecular formula C8H9NO2S B1313491 1-(Ethylthio)-4-nitrobenzene CAS No. 7205-60-9

1-(Ethylthio)-4-nitrobenzene

Cat. No. B1313491
CAS RN: 7205-60-9
M. Wt: 183.23 g/mol
InChI Key: XXZUBAOBGOBJDT-UHFFFAOYSA-N
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Description

1-(Ethylthio)-4-nitrobenzene is an organic compound made up of an ethylthio substituent attached to the 4-position of a nitrobenzene molecule. It is a colourless, volatile liquid with a pungent odour. The compound is used in a variety of scientific research applications and is known for its biochemical and physiological effects.

Scientific Research Applications

Electroreduction Characteristics

A study by Chen Song (2005) on the electroreduction characteristics of 1-ethyl-4-nitro-benzene, a closely related compound, utilized techniques like cyclovoltammetry and chronocoulometry. The research found that its peak potential is more negative than nitrobenzene, indicating diffusion as the controlling step of reduction. This study provides insights into the electrochemical behavior of nitrobenzene derivatives (Chen Song, 2005).

Ultrasound-Assisted Synthesis

Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted organic solvent conditions. This method involved a multi-site phase-transfer catalyst, showing enhanced reaction rates under ultrasonic irradiation compared to traditional methods, suggesting a potential pathway for synthesizing nitroaromatic ethers (Harikumar & Rajendran, 2014).

Hydrogenation Studies

Research by Visentin et al. (2006) on the hydrogenation of nitro compounds over a Pd/carbon catalyst highlighted a comprehensive analytical approach using calorimetry, FT-IR, and gas-uptake measurements. This method allowed for detailed kinetic and mechanistic studies of nitro compound reduction, contributing to our understanding of hydrogenation processes (Visentin et al., 2006).

Antibacterial Studies

A study on the synthesis and antibacterial activity of bisthiourea ligands by Halim et al. (2012) showed that derivatives of 4-nitrobenzene possess significant efficacy against both Gram-positive and Gram-negative bacteria. This research opens the door to potential applications of 4-nitrobenzene derivatives in the development of new antibacterial agents (Halim et al., 2012).

Electrochemical Reduction

Wang et al. (2007) investigated the ethoxylation of p-chloronitrobenzene under ultrasound irradiation, using phase-transfer catalysts. This study contributes to our understanding of the kinetics of nucleophilic substitution reactions and the role of ultrasound in enhancing chemical processes (Wang & Rajendran, 2007).

properties

IUPAC Name

1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUBAOBGOBJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488618
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7205-60-9
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (0.13 g, 3.2 mmol) in EtOH (10 mL) was added 4-nitrothiophenol (0.50 g, 3.2 mmol) and iodoethane (0.26 mL, 3.2 mmol). After stirring 2 h the reaction mixture was added to water (30 mL) and extracted with Et2O (3×25 mL). The combined extracts were washed with satd NH4Cl (3×25 mL) and brine, dried (MgSO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex 0:100 to 30:70) to yield 1-ethylthio-4-nitrobenzene (0.35 g, 59%) as a yellow crystalline solid. 1H-NMR (CDCl3) δ 8.13 (2H, d, J=8.8), 7.32 (2H, d, J=8.8), 3.06 (2H, q, J=7.3), 1.41 (3H, t, J=7.3). The title compound was prepared from 1-ethylthio-4-nitrobenzene in a manner similar to that described in Example 3A: MS (ESI): 419 (MH+).
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
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0.5 g
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reactant
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0.26 mL
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10 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of NaOH (0.13 g, 3.2 mmol) in EtOH (10 mL) was added 4-nitrothiophenol (0.50 g, 3.2 mmol) and iodoethane (0.26 mL, 3.2 mmol). After stirring 2h the reaction mixture was added to water (30 mL) and extracted with Et2O (3×25 mL). The combined extracts were washed with satd NH4Cl (3×25 mL) and brine, dried (MgSO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex 0:100 to 30:70) to yield 1-ethylthio-4-nitrobenzene (0.35 g, 59%) as a yellow crystalline solid. 1H-NMR (CDCl3) δ 8.13 (2H, d, J=8.8), 7.32 (2H, d, J=8.8), 3.06 (2H, q, J=7.3), 1.41 (3H, t, J=7.3).
Name
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
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2h
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
30 mL
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reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.56 g (106.72 mmol) of 4-nitrothiophenol was added, while cooling with water, to a solution of 4.27 g (106.76 mmol) sodium hydroxide in 320 ml ethanol and it was stirred for 15 minutes at room temperature. Then, while cooling with water, 8.63 ml (106.79 mmol) of ethyl iodide was added and the mixture was stirred overnight at room temperature. The mixture was added to saturated sodium chloride solution and was extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. Then it was dissolved in DCM and filtered again and evaporated to dryness. 16.86 g (92.02 mmol) of the raw product was obtained.
Quantity
16.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.63 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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4.27 g
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reactant
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Quantity
320 mL
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solvent
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Ethanethiol (6.11 ml, 0.082 mol) was added slowly to a suspension of sodium hydride (3.3 g, 60% dispersion) in dry dimethylformamide (225 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 15 min before the addition of 1-chloro-4-nitrobenzene (10 g, 0.063 mol) dissolved in dry dimethylformamide (25 ml). After addition, the resultant mixture was allowed to warm to 60° C. and was stirred for 24 hr. The mixture was then concentrated in vacuo to yield a yellow oil. Ice and water were added and a yellow solid was precipitated and filtered off. The solid was then dissolved in methanol (100 ml) and insoluble by-products were isolated by filtration. The filtrate was then concentrated in vacuo. The residue was dissolved in ethyl acetate (50 ml) and washed with water (2×50 ml). The organic layer was then dried (MgSO4) and concentrated in vacuo to afford 1-(ethylthio)-4-nitrobenzene as a yellow solid. δ(1H NMR, DMSO, ppm): 1.15 (3H, t), 3.05 (2H, q) 7.45 (2H, d), 8.10 (2H, d)
Quantity
6.11 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
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0 (± 1) mol
Type
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25 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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